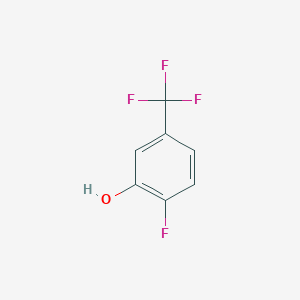

2-Fluoro-5-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSBFKOUQAIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333842 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141483-15-0 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)phenol

This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-5-(trifluoromethyl)phenol, a versatile fluorinated organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data, outlines experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.

Core Physical Properties

This compound is a colorless to red or green clear liquid, recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts distinct chemical and physical characteristics relevant to its application in medicinal chemistry and material science.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 141483-15-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄F₄O | [1][4][5] |

| Molecular Weight | 180.10 g/mol | [1][3][4] |

| Appearance | Colorless to red to green clear liquid | [1][2] |

| Boiling Point | 146 °C | [1][3][6] |

| Density | 1.436 g/mL at 25 °C | [3] |

| 1.45 g/cm³ | [1] | |

| Refractive Index | n20/D 1.439 | [3][6] |

| Flash Point | 135 °F (57 °C) | [6] |

| Vapor Pressure | 1.59 mmHg at 25°C | [6] |

For comparative purposes, the physical properties of the related isomer, 5-Fluoro-2-(trifluoromethyl)phenol , are presented below. It is crucial to distinguish between these two isomers as their physical properties differ.

| Property | Value | Source(s) |

| CAS Number | 243459-91-8 | [7] |

| Appearance | White crystals or powder | [7] |

| Melting Point | 42.0-51.0 °C | [7] |

| 48°C to 52°C | [8] | |

| Solubility | Sparingly Soluble (0.40 g/L) at 25°C | [8] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for the determination of key physical properties of chemical compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[9][10] The tube is then tapped to ensure the solid is densely packed at the bottom.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a magnifying lens for observation.[10]

-

Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 15 °C below the approximate melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[12][13] A capillary tube, sealed at one end, is inverted and placed into the liquid.[13]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with mineral oil.[14][15] The setup ensures uniform heating.[13]

-

Heating and Observation: The apparatus is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.[14] Heating is continued until a rapid and continuous stream of bubbles is observed.[15]

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

Density Measurement

Density is the mass of a substance per unit volume.

Methodology: Pycnometry (Specific Gravity Bottle)

-

Calibration: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.[16]

-

Sample Measurement: The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the excess liquid is removed.[16] The outside of the pycnometer is dried and it is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16] Measurements should be conducted at a constant temperature.[16]

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).[17] The ionic strength of the solution is typically kept constant using a background electrolyte.[17]

-

Titration: A calibrated pH meter is used to monitor the pH of the solution.[17] A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the acidic compound.[17]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.[17]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid solute is added to a known volume of the solvent in a flask.[18] The flask is then agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.[20]

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[20] This concentration represents the solubility of the compound under the experimental conditions.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound.

Caption: A logical workflow for the characterization of physical properties of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 141483-15-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound 97 141483-15-0 [sigmaaldrich.com]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. 5-Fluoro-2-(trifluoromethyl)phenol, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. 5-Fluoro-2-(trifluoromethyl)phenol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. westlab.com [westlab.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chymist.com [chymist.com]

- 16. batman.edu.tr [batman.edu.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pubs.acs.org [pubs.acs.org]

2-Fluoro-5-(trifluoromethyl)phenol chemical structure and CAS number 141483-15-0

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern chemistry. With its unique electronic properties imparted by the fluorine and trifluoromethyl substituents, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical identity, physical and chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position.

The structural formula and key identifiers are presented below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₇H₄F₄O[1][2][3][5][6] |

| Molecular Weight | 180.10 g/mol [1][5][6] |

| SMILES | Oc1cc(ccc1F)C(F)(F)F[1] |

| InChI | 1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10,11)/h1-3,12H |

| InChI Key | MCOSBFKOUQAIJS-UHFFFAOYSA-N[1] |

| MDL Number | MFCD00061286[1][3] |

| PubChem CID | 518888[1][3] |

Physicochemical Properties

This compound is typically a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to red to green clear liquid[3] |

| Purity | ≥97% |

| Boiling Point | 146 °C[3][4] |

| Density | 1.436 - 1.45 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.439 - 1.44[3] |

| Flash Point | 57 °C (134.6 °F) - closed cup |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are often proprietary, the general approach involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring through various synthetic strategies. Trifluoromethyl-substituted phenols can be prepared through methods described in the chemical literature, often involving multi-step syntheses starting from commercially available precursors.

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine and trifluoromethyl groups. These substituents increase the acidity of the phenolic proton and influence the regioselectivity of electrophilic aromatic substitution reactions. The compound's ability to participate in such reactions makes it a valuable intermediate in the synthesis of more complex molecules.[3]

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[7][8]

This compound serves as a key building block in the synthesis of various pharmaceuticals, including antiviral and anti-inflammatory agents.[3] Its structural motifs are found in a range of biologically active compounds.

Caption: Workflow of this compound in drug discovery.

The trifluoromethyl group is a bioisostere for chlorine and can significantly influence the electronic properties of a molecule, which can be critical for its interaction with biological targets.[7] The strategic placement of this group can block metabolic hotspots, leading to a longer half-life and reduced drug dosage.[7]

Other Industrial Applications

Beyond pharmaceuticals, this compound is utilized in other sectors:

-

Agrochemicals: It is a precursor in the formulation of herbicides and fungicides, where the trifluoromethyl group contributes to their biocidal efficacy.[3]

-

Material Science: This compound is used in the production of specialty polymers and coatings, imparting improved thermal stability and chemical resistance.[3]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Storage: Store at room temperature.[3]

Experimental Protocols

Detailed experimental protocols involving this compound are typically found in patents and scientific literature related to the synthesis of specific target molecules. A generalized workflow for a reaction using this compound is outlined below.

Caption: A generalized workflow for chemical synthesis.

For specific protocols, researchers should consult relevant publications or patents that utilize this compound as a starting material or intermediate.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique substitution pattern provides a powerful tool for chemists in various fields, particularly in the design and synthesis of novel pharmaceuticals. The electron-withdrawing properties of the fluorine and trifluoromethyl groups significantly influence the reactivity and biological activity of its derivatives, making it a compound of great interest for ongoing research and development. Proper handling and safety precautions are essential when working with this compound.

References

- 1. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 141483-15-0 this compound AKSci J51811 [aksci.com]

- 5. echemi.com [echemi.com]

- 6. 141483-15-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-(trifluoromethyl)phenol (CAS RN: 141483-15-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₄F₄O and a molecular weight of approximately 180.10 g/mol .[1][2][3][4] Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| OH | 5.0 - 7.0 | br s | - |

| H-3 | 7.2 - 7.4 | m | |

| H-4 | 6.9 - 7.1 | m | |

| H-6 | 7.1 - 7.3 | m |

Note: Predicted data based on analogous fluorinated and trifluoromethyl-substituted phenols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) |

| C-1 (C-OH) | 155 - 158 | d | |

| C-2 (C-F) | 150 - 153 | d | ¹JCF ≈ 240-250 |

| C-3 | 115 - 118 | d | |

| C-4 | 118 - 121 | d | |

| C-5 (C-CF₃) | 125 - 128 | q | ²JCCF ≈ 30-35 |

| C-6 | 112 - 115 | d | |

| CF₃ | 122 - 125 | q | ¹JCF ≈ 270-280 |

Note: Predicted data based on spectral data of similar compounds.[5][6][7] The carbon attached to the fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR (Fluorine-19 NMR) Data

| Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -130 | m |

| -CF₃ | -60 to -65 | s |

Note: Predicted data based on typical chemical shift ranges for aromatic fluorine and trifluoromethyl groups.[8][9][10][11] The aromatic fluorine will show complex multiplicity due to coupling with neighboring protons.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. The spectrum is characterized by a broad O-H stretching band, aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F bonds.[12]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch (broad) | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1350 - 1000 | C-F stretch | Ar-F, -CF₃ |

| 1250 - 1100 | C-O stretch | Phenolic C-O |

Note: Data sourced from the NIST WebBook and is consistent with characteristic absorptions for phenols and fluorinated aromatic compounds.[12][13][14][15][16][17][18]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for this compound.[1][12]

Major Mass Spectral Peaks

| m/z | Interpretation |

| 180 | Molecular ion [M]⁺ |

| 161 | [M-F]⁺ or [M-H - HF]⁺ |

| 151 | [M-CHO]⁺ |

| 131 | [M-CF₃]⁺ |

| 111 | [M-CF₃ - HF]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic and fluorinated compounds and data available for analogous structures.[19][20][21] The loss of the trifluoromethyl group is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy Protocol

A sample of this compound (10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, while an external standard like CFCl₃ is used for ¹⁹F NMR. For quantitative analysis, a known relaxation delay (e.g., 5 times the longest T1) should be applied.[22]

FT-IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is scanned over a mass range of, for example, m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Fluoro-2-(trifluoromethyl)phenol AldrichCPR 243459-91-8 [sigmaaldrich.com]

- 4. 141483-15-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. rsc.org [rsc.org]

- 6. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum [chemicalbook.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. biophysics.org [biophysics.org]

- 12. This compound [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. agro.icm.edu.pl [agro.icm.edu.pl]

- 17. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 18. FTIR [terpconnect.umd.edu]

- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is based on the well-established Sandmeyer-type reaction, proceeding through the diazotization of 2-Fluoro-5-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt. This document details the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data and safety considerations.

Core Synthesis Pathway: Diazotization and Hydrolysis

The principal route for the synthesis of this compound involves a two-step process starting from 2-Fluoro-5-(trifluoromethyl)aniline.

-

Diazotization: The primary aromatic amine, 2-Fluoro-5-(trifluoromethyl)aniline, is converted to its corresponding diazonium salt using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed to the desired phenol. This is achieved by heating the aqueous solution of the diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), allowing for its replacement by a hydroxyl group (-OH) from water.

The overall reaction is depicted in the following scheme:

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar trifluoromethyl-substituted phenols.

Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline

Materials:

-

2-Fluoro-5-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid to distilled water to prepare a 25% (w/w) sulfuric acid solution. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 2-Fluoro-5-(trifluoromethyl)aniline to the cold sulfuric acid solution with continuous stirring. Maintain the temperature between 0-5 °C.

-

Prepare a solution of sodium nitrite in distilled water. Cool this solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 1-2 hours. It is crucial to maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour to ensure the completion of the diazotization reaction.

-

To remove any excess nitrous acid, add a small amount of urea in portions until a starch-iodide paper test is negative (the paper remains colorless).

Step 2: Hydrolysis of the Diazonium Salt

Method A: Thermal Decomposition in Aqueous Acid

-

Gently heat the diazonium salt solution prepared in Step 1.

-

The solution is then added to boiling 33% sulfuric acid and refluxed for 1 hour to facilitate the hydrolysis. Nitrogen gas will be evolved during this process.

-

After the evolution of nitrogen ceases, cool the reaction mixture to room temperature.

Method B: Steam Distillation Hydrolysis

This method can improve the yield and reduce the formation of tar-like byproducts.

-

In a separate flask equipped for steam distillation, bring a mixture of water and a small amount of urea to a boil.

-

Slowly add the diazonium salt solution dropwise into the boiling water-urea mixture while simultaneously introducing steam. The rate of addition of the diazonium salt should be matched with the rate of distillation.

-

The this compound will co-distill with the steam. Collect the distillate.

-

The hydrolysis is typically carried out at a distillation temperature of 98-102 °C.

Work-up and Purification

-

The cooled reaction mixture (from Method A) or the collected distillate (from Method B) is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Quantitative Data

The following table summarizes the key reactants and expected yields for the synthesis of this compound. The yields are based on reported values for analogous reactions and may vary depending on the specific experimental conditions.[1]

| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |

| 1. Diazotization | 2-Fluoro-5-(trifluoromethyl)aniline | H₂SO₄, NaNO₂ | 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt | 179.11 | - | - |

| 2. Hydrolysis | 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt | H₂O | This compound | 180.10 | 100% | >90% |

Logical Workflow

The logical progression of the synthesis is outlined in the following diagram:

Caption: Step-by-step workflow for the synthesis.

Safety Considerations

-

Diazonium salts are thermally unstable and can be explosive when dry. Always handle diazonium salt solutions at low temperatures and do not attempt to isolate the solid salt unless absolutely necessary and with appropriate safety precautions.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

The hydrolysis step involves the evolution of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Organic solvents used for extraction are flammable. Avoid open flames and use a well-ventilated area.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

References

The Indispensable Role of Fluorinated Building Blocks in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials science. Fluorinated building blocks, molecular scaffolds containing one or more fluorine atoms, offer a powerful toolkit to fine-tune the physicochemical and biological properties of a target compound. This technical guide provides an in-depth exploration of the key characteristics of these building blocks, supported by quantitative data, detailed experimental protocols, and visual representations of core concepts.

The Unique Physicochemical Impact of Fluorine

The introduction of fluorine, the most electronegative element, into an organic molecule imparts a range of profound effects. These alterations stem from the unique properties of the carbon-fluorine (C-F) bond and the fluorine atom itself.

Modulation of Electronic Properties and Acidity/Basicity

Fluorine's strong electron-withdrawing nature significantly influences the acidity and basicity of nearby functional groups through inductive effects. This property is crucial in drug design for optimizing compound pKa to enhance solubility, absorption, and target binding. For instance, the introduction of a fluorine atom to an aniline ring can decrease the basicity of the amino group.

Enhancement of Lipophilicity and Metabolic Stability

The C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This "metabolic switching" by replacing a metabolically labile hydrogen with fluorine can prolong a drug's half-life and improve its bioavailability.[1] While often increasing lipophilicity (logP), the effect of fluorine can be complex and context-dependent, sometimes leading to an increase in hydrophilicity in specific molecular environments.

Conformational Control and Binding Affinity

The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen bioisostere with minimal steric perturbation.[2] However, the polarized nature of the C-F bond can lead to unique intramolecular and intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can lock a molecule into a specific conformation that is optimal for binding to a biological target.

Quantitative Data on the Properties of Fluorinated Building Blocks

To illustrate the impact of fluorination, the following tables summarize key quantitative data comparing fluorinated and non-fluorinated analogs.

Table 1: Comparison of Bond Properties

| Property | C-H Bond | C-F Bond | Rationale |

| Average Bond Length (pm) | 109 | 135 | The high electronegativity of fluorine leads to a shorter and stronger bond with carbon.[3][4] |

| Bond Dissociation Energy (kcal/mol) | ~104.9 | ~115 | The significant ionic character of the C-F bond contributes to its high strength, making it the strongest single bond to carbon.[4] |

Table 2: Influence of Fluorination on Acidity (pKa)

| Compound | pKa | Compound with Fluorine | pKa | Effect of Fluorination |

| Aniline | 4.60 | 4-Fluoroaniline | 4.65 | The electron-withdrawing fluorine atom slightly decreases the basicity of the aniline.[5] |

| Cyclohexanecarboxylic acid | 4.90 | 4-Fluorocyclohexanecarboxylic acid | 4.83 | The inductive effect of fluorine acidifies the carboxylic acid.[5] |

Table 3: Impact of Fluorination on Lipophilicity (LogP)

| Parent Compound | LogP | Fluorinated Analog | LogP | Observation |

| Benzene | 2.13 | Fluorobenzene | 2.27 | Simple replacement of H with F on an aromatic ring generally leads to a slight increase in lipophilicity. |

| Toluene | 2.73 | (Trifluoromethyl)benzene | 2.86 | The trifluoromethyl group is a common substituent used to increase lipophilicity and block metabolic oxidation of the methyl group.[1] |

| Phenylcyclohexane | 4.90 | 4-Phenyl-1,1-difluorocyclohexane | 4.35 | In this case, the introduction of gem-difluoro groups leads to a decrease in lipophilicity, highlighting the context-dependent effects of fluorination. |

Table 4: Metabolic Stability of a Drug With and Without a Trifluoromethyl Group

| Parameter | Drug with -CH₃ | Drug with -CF₃ | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bonds in the CF₃ group are resistant to oxidative metabolism by CYP enzymes, thus increasing the metabolic stability and half-life of the drug.[1] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | By blocking a primary site of metabolism, the intrinsic clearance, which reflects the metabolic capacity of the liver, is reduced.[1] |

Key Experimental Protocols in the Synthesis and Evaluation of Fluorinated Building Blocks

The following sections provide detailed methodologies for common synthetic transformations and a key in vitro assay.

Electrophilic Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This protocol describes the fluorination of an activated aromatic compound.

Materials:

-

Substrate (e.g., N-phenylacetamide)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (anhydrous)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).

-

Stir the solution at room temperature until the substrate is fully dissolved.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents) to the reaction mixture in one portion.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated product.

Synthesis of a Trifluoromethylated Heterocycle

This protocol outlines a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole.

Materials:

-

β-Trifluoromethylated acrylate (1.0 mmol)

-

Hydrazine hydrate (1.2 mmol)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the β-trifluoromethylated acrylate (1.0 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol) to the solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the crude product by column chromatography to yield the trifluoromethylated pyrazole.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a generalized workflow for assessing the metabolic stability of a fluorinated compound.

Materials:

-

Test compound (fluorinated building block or derivative)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing an internal standard)

-

96-well plates

-

Incubator (37 °C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Visualizing Key Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to fluorinated building blocks.

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, offering a predictable and powerful means to modulate the properties of molecules for a wide range of applications. By understanding the fundamental characteristics of these building blocks and employing robust synthetic and analytical methodologies, researchers can accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced performance and desired biological activities. The continued development of new fluorination strategies and a deeper understanding of the nuanced effects of fluorine will undoubtedly continue to drive innovation across the chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webassign.net [webassign.net]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Trifluoromethyl-Substituted Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted phenols represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group onto a phenol ring dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and acidity (pKa). These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material characteristics, making this class of compounds a fertile ground for further research and development. This technical guide explores potential research avenues for trifluoromethyl-substituted phenols, providing a comprehensive overview of their synthesis, biological activities, and applications, complete with detailed experimental protocols and data presentation.

Core Research Areas

Medicinal Chemistry and Drug Discovery

The unique properties imparted by the -CF3 group make trifluoromethyl-substituted phenols highly attractive for drug design. Key areas of investigation include their development as:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors contain trifluoromethyl moieties. The strong electron-withdrawing nature of the -CF3 group can influence the binding affinity of the phenolic hydroxyl group to the hinge region of kinase domains. Research into novel trifluoromethyl-phenolic structures as inhibitors of key kinases in oncology and inflammatory diseases, such as Receptor Tyrosine Kinases (RTKs), PI3K, and ERK, is a promising avenue.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. Trifluoromethyl-substituted ligands have shown activity at various GPCRs, including dopamine and serotonin receptors. The lipophilicity-enhancing effect of the -CF3 group can improve blood-brain barrier penetration, a desirable feature for CNS-acting drugs. Exploring the structure-activity relationships (SAR) of trifluoromethyl-phenols as selective agonists, antagonists, or allosteric modulators for specific GPCR subtypes is a significant area of interest.

Agrochemicals

The enhanced metabolic stability and altered lipophilicity of trifluoromethyl-substituted phenols can lead to the development of more potent and persistent pesticides and herbicides. Research in this area could focus on designing novel compounds with selective toxicity to pests or weeds while minimizing environmental impact.

Materials Science

The introduction of the -CF3 group can enhance the thermal stability, chemical resistance, and dielectric properties of polymers and other materials. Research into the synthesis of monomers based on trifluoromethyl-substituted phenols for the creation of high-performance polymers for electronics, aerospace, and other demanding applications is a burgeoning field.

Data Presentation: Biological Activities

The following tables summarize representative quantitative data for trifluoromethyl-containing compounds, including some phenolic derivatives, against various biological targets. A key research opportunity lies in the systematic synthesis and screening of focused libraries of trifluoromethyl-substituted phenols to generate more comprehensive SAR data for specific targets.

Table 1: Inhibitory Activity of Trifluoromethyl-Containing Compounds against Kinases

| Compound Class | Specific Compound Example | Kinase Target | IC50 (nM) | Reference |

| Pyrazolylpyrroles | Compound 6p | ERK | <10 | |

| Isoindolin-1-ones | Compound 29 | ERK1 / ERK2 | 1.5 / 0.7 | |

| Quinazolines | Compound 5 | EGFR | 1 | |

| Quinazolines | Compound 6 | EGFR / VEGFR2 | 10 / 80 | |

| Pyrazolo[1,5-a]pyrimidines | Analogue 9 | Pim1 | 150 | |

| Imidazopyridazines | Compound 7 | TrkB | 83 | |

| 4,6-Diphenylpyrimidin-2-amines | Derivative 12 | Aurora A | Selective Inhibition |

Table 2: Binding Affinities of Trifluoromethyl-Containing Ligands for GPCRs

| Compound Class | Specific Compound Example | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Indazole-Piperazines | Compound 12 | Dopamine D2 | 15.3 | |

| Indazole-Piperazines | Compound 12 | Serotonin 5-HT1A | 215 | |

| Indazole-Piperazines | Compound 12 | Serotonin 5-HT2A | 1.9 | |

| Pyridinylpiperazines | Compound 56 | Dopamine D3 | 53 | |

| Pyridinylpiperazines | Compound 56 | μ-Opioid Receptor | 146 | |

| Phenylbenzazepines | Compound 10 | Dopamine D1 | ~5 |

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Phenols

This method offers a mild and efficient way to introduce trifluoromethyl groups onto phenol derivatives.

-

Materials:

-

Phenol derivative

-

Trifluoromethyl iodide (CF3I)

-

Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF)

-

450 nm LED light source

-

Optional: Cyanoarene-based photocatalyst

-

-

Procedure:

-

In a reaction vessel, dissolve the phenol derivative in DMF.

-

Add Cs2CO3 (as a base) and CF3I (2 equivalents).

-

If necessary, add the photocatalyst.

-

Irradiate the mixture with a 450 nm LED light at room temperature.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography.

-

This protocol provides an environmentally friendly approach for the synthesis of aryl trifluoromethyl ethers.

-

Materials:

-

Electron-deficient phenol derivative

-

Sodium trifluoromethanesulfinate (Langlois reagent, CF3SO2Na)

-

Sodium perchlorate (NaClO4)

-

Anhydrous acetonitrile/water (4:1) mixed solvent

-

Undivided electrochemical cell with graphite electrodes

-

-

Procedure:

-

Set up the undivided electrochemical cell with graphite electrodes.

-

Prepare a solution of the phenol derivative, Langlois reagent, and NaClO4 in the anhydrous MeCN/H2O mixed solvent.

-

Apply a constant current of 10 mA at room temperature.

-

Monitor the reaction progress.

-

After completion, work up the reaction mixture to isolate the product.

-

Purify the aryl trifluoromethyl ether by appropriate methods.

-

Biological Evaluation

This workflow is designed to efficiently screen compound libraries for potential kinase inhibitors.

-

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

Test compounds

-

Assay buffer

-

Detection reagents (e.g., HTRF-based, fluorescence polarization-based)

-

384-well microplates

-

Plate reader

-

-

Procedure:

-

Compound Dispensing: Dispense test compounds and controls (e.g., a known inhibitor, DMSO) into the microplate wells.

-

Kinase Addition: Add the kinase solution to each well.

-

Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add the detection reagents to stop the reaction and generate a signal.

-

Signal Reading: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for active compounds.

-

This protocol is a gold standard for determining the binding affinity of a compound to a specific GPCR.

-

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

-

Test compounds (unlabeled)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Phenolic compounds are known to modulate this pathway, and exploring trifluoromethyl-substituted phenols as inhibitors is a promising research direction.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Experimental Workflow: Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis of a library of trifluoromethyl-substituted phenols and their subsequent screening for biological activity.

Caption: A general workflow for the discovery of bioactive trifluoromethyl-phenols.

Conclusion

Trifluoromethyl-substituted phenols are a versatile class of compounds with significant untapped potential in drug discovery, agrochemicals, and materials science. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate molecular properties and enhance performance. The research areas, experimental protocols, and data presented in this guide provide a solid foundation for scientists and researchers to explore and unlock the full potential of this promising chemical scaffold. Future research focused on the systematic synthesis and biological evaluation of focused libraries will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development.

In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-5-(trifluoromethyl)phenol (CAS No. 141483-15-0). The information is intended for use by trained professionals in a laboratory or drug development setting. Adherence to these guidelines is crucial for minimizing risks associated with the handling, storage, and disposal of this compound.

Chemical Identification and Physicochemical Properties

This compound is a fluorinated organic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group and fluorine substituent significantly influence its chemical and biological properties.[1]

| Property | Value | Reference |

| CAS Number | 141483-15-0 | [2][3][4] |

| Molecular Formula | C₇H₄F₄O | [4][5] |

| Molecular Weight | 180.10 g/mol | [4] |

| Appearance | Colorless to red to green clear liquid | [5][6] |

| Boiling Point | 146 °C (lit.) | [4] |

| Density | 1.436 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.439 (lit.) | [4] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [4] |

| Synonyms | 4-Fluoro-3-hydroxybenzotrifluoride, this compound | [3][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2][7] The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Pictograms:

| Pictogram | ||

| GHS02: Flame | GHS05: Corrosion | GHS07: Exclamation Mark |

GHS Signal Word: Warning [2][4]

Hazard Statements (H-Statements):

| Code | Statement | Reference |

| H226 | Flammable liquid and vapor. | [2][3][7] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [2] |

| H315 | Causes skin irritation. | [2][7] |

| H319 | Causes serious eye irritation. | [2][7] |

| H335 | May cause respiratory irritation. | [2][7] |

Precautionary Statements (P-Statements):

| Code | Statement | Reference |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2][3] |

| P233 | Keep container tightly closed. | [2][3] |

| P240 | Ground/bond container and receiving equipment. | [2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3][6] |

| P264 | Wash skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2][6] |

| P271 | Use only outdoors or in a well-ventilated area. | [2][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2][6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2][3] |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [2] |

| P362 | Take off contaminated clothing and wash before reuse. | [2] |

| P370+P378 | In case of fire: Use dry sand, dry chemical, CO2, water spray or alcohol-resistant foam for extinction. | [2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [2][3] |

| P405 | Store locked up. | [2][3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][6] |

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9] An emergency eyewash station and safety shower must be readily accessible.[8][10]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound.[8]

| Protection Type | Required PPE | Specifications and Best Practices |

| Eye and Face Protection | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing.[8] |

| Hand Protection | Double nitrile gloves (for incidental contact) or butyl rubber/neoprene gloves (for direct handling) | For brief contact, two pairs of standard nitrile gloves are recommended. For direct handling or splash risk, more robust gloves like butyl rubber or neoprene should be used.[8] |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron | A fully buttoned, flame-retardant lab coat is required. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[8][9] |

| Respiratory Protection | Use in a certified chemical fume hood | All handling should be conducted within a properly functioning chemical fume hood.[8] |

Handling Procedures

-

Don all required PPE before handling the chemical.[8]

-

Avoid direct contact with the skin, eyes, and clothing.[2]

-

Use appropriate laboratory equipment for all transfers.

-

Avoid breathing fumes.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the handling area.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

-

Keep away from heat, sparks, and open flames.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[9][10]

-

The storage area should be clearly labeled, and access restricted to authorized personnel.[9]

Emergency Procedures

First Aid Measures

Immediate and appropriate action is vital in the event of an exposure.[8]

| Exposure Route | First Aid Procedure | Reference |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] For phenol exposures, dabbing the affected area with polyethylene glycol (PEG 300 or 400) can be more effective than water alone.[11][12] | |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] | |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill and Leak Procedures

-

Small Spills: For small spills, and only if trained and equipped with appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9] Collect the absorbed material into a sealed container for hazardous waste disposal.[9] Ventilate the area and decontaminate the spill surface.[9]

-

Large Spills: Evacuate the area immediately.[9] Alert others in the vicinity. Contact your institution's emergency response team.[9]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not pour down the drain.[9] Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[13][14]

Experimental Protocols for Toxicity Assessment

The following are representative, standardized protocols for assessing the acute toxicity of a chemical substance.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[10] It is a stepwise procedure using a minimum number of animals.[10]

-

Principle: A single dose of the substance is administered orally to a group of rodents at a defined dose level.[10] The absence or presence of compound-related mortality in one step determines the next step.[10]

-

Animal Model: Typically, rodents (e.g., rats) of a single sex (usually females) are used.[10]

-

Procedure:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Animals are fasted prior to dosing.

-

A stepwise procedure is used with 3 animals per step at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations are made for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to gross necropsy.

-

Acute Dermal Irritation/Corrosion (OECD 404)

This method provides information on the potential for a substance to cause skin irritation or corrosion.[13][15]

-

Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[5]

-

Animal Model: The albino rabbit is the preferred laboratory animal.[5]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[13]

-

The exposure period is 4 hours.[5]

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days.

-

Dermal irritation is scored and evaluated.

-

Acute Eye Irritation/Corrosion (OECD 405)

This test is used to assess the potential of a substance to cause eye irritation or corrosion.[8]

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[8]

-

Animal Model: Healthy, young adult albino rabbits are typically used.[3]

-

Procedure:

-

Both eyes of each animal are examined within 24 hours before testing.[16]

-

The test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[16]

-

The eyelids are then gently held together for about one second.[16]

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.[3]

-

Ocular responses (corneal opacity, iritis, conjunctival redness, and chemosis) are scored to quantify the degree of irritation.[8]

-

Visualized Workflows and Pathways

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Representative Signaling Pathway: Phenol-Induced Oxidative Stress

Phenolic compounds can induce toxicity by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[17]

Caption: General pathway of phenol-induced oxidative stress leading to cell damage.

References

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. nucro-technics.com [nucro-technics.com]

- 9. rfppl.co.in [rfppl.co.in]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. oecd.org [oecd.org]

- 14. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

A Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenol: Sourcing, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both fluoro and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.[1][2][3] This document details commercially available sources, typical purity grades, and relevant experimental protocols for its analysis.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, catering to both research and industrial needs. The compound is typically offered at purities of 97% or higher, with Gas Chromatography (GC) being the common method for purity assessment.[1][4]

| Supplier | Product Number (Example) | Purity Specification | Analytical Method | CAS Number |

| Sigma-Aldrich | 642628 | 97% | GC | 141483-15-0 |

| Thermo Scientific | AC429590050 | 98% | GC | 141483-15-0[5] |

| Tokyo Chemical Industry (TCI) | F0780 | >98.0% | GC | 141483-15-0[4] |

| Chem-Impex International | 02671 | ≥ 98% | GC | 141483-15-0[1] |

| Alachem | ZK0019 | Not Specified | Not Specified | 141483-15-0[6] |

| P&S Chemicals | Not Specified | 98+% | GC | 141483-15-0[7] |

| Nanjing Fred Technology | Not Specified | 98% | Not Specified | 141483-15-0[8] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄F₄O[1][6] |

| Molecular Weight | 180.10 g/mol [6] |

| Appearance | Colorless to red to green clear liquid[1][4] |

| Boiling Point | 146 °C (lit.)[1] |

| Density | 1.436 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.439 (lit.) |

Experimental Protocols

The following protocols are representative methodologies for the analysis of substituted phenols and can be adapted for this compound.

Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and identifying volatile impurities in samples of this compound.[2] Due to the polar nature of the phenolic hydroxyl group, which can cause poor peak shape, derivatization may be employed, though direct analysis is also common.[2]

Instrumentation and Conditions (General Method):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 min.[9]

-

-

Injector Temperature: 250 °C.[9]

-

Injection Volume: 1 µL.[9]

-

MS Transfer Line Temperature: 280 °C.[9]

-

Ionization Energy: 70 eV.[2]

-

Mass Range: 40-500 amu.[9]

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

-

If necessary, create a series of dilutions for calibration.

-

Inject 1 µL of the prepared solution into the GC-MS system.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the final product and the characterization of any isolated impurities.[9]

Instrumentation and Procedure (General Method):

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[10]

-

Data Acquisition: Perform a series of NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: To identify the chemical environment and connectivity of protons.

-

¹³C NMR: To identify the number and chemical environment of carbon atoms.

-

¹⁹F NMR: To observe the signals from the fluorine atoms on the aromatic ring and the trifluoromethyl group, which is highly sensitive to the local electronic environment.[10]

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

Logical and Experimental Workflows

The following diagrams illustrate a typical synthesis and analysis workflow relevant to this compound and its derivatives.

Caption: A plausible synthetic route for a related compound, ortho-allyl phenol.

Caption: Standard analytical workflow for quality control of chemical reagents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 141483-15-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 141483-15-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound, CasNo.141483-15-0 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and a discussion of its chemical properties and potential applications.

Physicochemical Properties

This compound, also known as 4-fluoro-3-hydroxybenzotrifluoride, is a colorless to light-colored liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141483-15-0 | |

| Molecular Formula | C₇H₄F₄O | |

| Molecular Weight | 180.10 g/mol | |

| Boiling Point | 146 °C | |

| Density | 1.436 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.439 | |

| Purity | ≥97% |

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves a two-step process starting from the readily available 2-Fluoro-5-(trifluoromethyl)aniline. This process leverages the classical Sandmeyer-type reaction, which proceeds via the diazotization of a primary aromatic amine followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline and Subsequent Hydrolysis

This protocol is adapted from established procedures for the synthesis of related trifluoromethylphenols.

Materials:

-

2-Fluoro-5-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Steam distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

-

2-Fluoro-5-(trifluoromethyl)aniline is added slowly to the cold acid solution while maintaining the temperature below 5 °C to form the corresponding aniline salt.

-

A solution of sodium nitrite in cold water is added dropwise to the aniline salt suspension over a period of 1-2 hours. The temperature must be strictly maintained between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the in-situ generated 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt.

Step 2: Hydrolysis

-

The cold diazonium salt solution is slowly added to a separate flask containing boiling water, which is simultaneously subjected to steam distillation.

-

The rate of addition of the diazonium salt solution should be controlled to match the rate of distillation to minimize the accumulation of the diazonium salt and reduce the formation of byproducts.

-

The hydrolysis reaction occurs at the elevated temperature, and the volatile this compound is co-distilled with steam.

-

The distillate, a two-phase mixture of water and the product, is collected.

Work-up and Purification:

-

The collected distillate is transferred to a separatory funnel, and the organic layer containing the crude this compound is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation to obtain this compound of high purity.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Purity (by GC) | >98% |

Note: The expected yield is based on typical diazotization-hydrolysis reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |